molecular formula C22H16N2O3S B15343540 3-{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl}phenol CAS No. 1245644-06-7

3-{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl}phenol

Cat. No.: B15343540
CAS No.: 1245644-06-7
M. Wt: 388.4 g/mol
InChI Key: BYVHEBWHKOVFRQ-UHFFFAOYSA-N
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Description

3-((1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)ethynyl)phenol is a complex organic compound that belongs to the class of pyrrolopyridine derivatives This compound is characterized by its unique structure, which includes a tosyl group, a pyrrolo[2,3-b]pyridine core, and a phenol moiety

Preparation Methods

The synthesis of 3-((1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)ethynyl)phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core.

    Introduction of the Tosyl Group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride and a suitable base.

    Ethynylation: The ethynyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.

    Phenol Functionalization:

Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-((1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)ethynyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced under suitable conditions to form corresponding reduced derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in further coupling reactions to form more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for coupling reactions (e.g., palladium catalysts).

Scientific Research Applications

3-((1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)ethynyl)phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research due to its ability to inhibit specific molecular targets.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)ethynyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-((1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)ethynyl)phenol can be compared with other pyrrolopyridine derivatives, such as:

    1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid: This compound shares a similar core structure but differs in the functional groups attached.

    2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds have a different core structure but may exhibit similar biological activities.

    Pyrrolopyrazine derivatives: These compounds have a different heterocyclic core but can undergo similar chemical reactions and have comparable applications.

The uniqueness of 3-((1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)ethynyl)phenol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

1245644-06-7

Molecular Formula

C22H16N2O3S

Molecular Weight

388.4 g/mol

IUPAC Name

3-[2-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]ethynyl]phenol

InChI

InChI=1S/C22H16N2O3S/c1-16-7-11-21(12-8-16)28(26,27)24-19(15-18-5-3-13-23-22(18)24)10-9-17-4-2-6-20(25)14-17/h2-8,11-15,25H,1H3

InChI Key

BYVHEBWHKOVFRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C#CC4=CC(=CC=C4)O

Origin of Product

United States

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